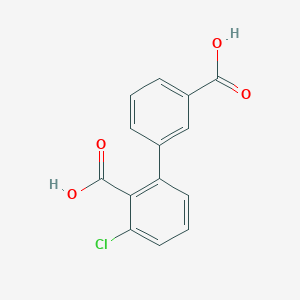

2-(3-Carboxyphenyl)-6-chlorobenzoic acid

Description

Properties

IUPAC Name |

2-(3-carboxyphenyl)-6-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO4/c15-11-6-2-5-10(12(11)14(18)19)8-3-1-4-9(7-8)13(16)17/h1-7H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMNTGIAPUTBMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50689905 | |

| Record name | 3-Chloro[1,1'-biphenyl]-2,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50689905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261924-24-6 | |

| Record name | 3-Chloro[1,1'-biphenyl]-2,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50689905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical and physical properties of 2-(3-Carboxyphenyl)-6-chlorobenzoic acid

This guide provides an in-depth technical analysis of 2-(3-Carboxyphenyl)-6-chlorobenzoic acid (systematically identified as 6-chloro-[1,1'-biphenyl]-2,3'-dicarboxylic acid ).[1]

This compound represents a specialized class of atropisomeric biphenyl scaffolds , critical in the design of peptidomimetics, metal-organic frameworks (MOFs), and inhibitors of protein-protein interactions.[1]

Chemical Identity & Structural Significance

This compound is a non-planar, disubstituted biphenyl dicarboxylic acid . Its chemical behavior is defined by the steric clash between the chlorine atom at position 6 and the phenyl ring at position 2, which forces the biphenyl system into a twisted conformation. This restricted rotation is a key feature for molecular recognition in drug design.

| Property | Data |

| Systematic Name | 6-Chloro-[1,1'-biphenyl]-2,3'-dicarboxylic acid |

| Common Name | This compound |

| Molecular Formula | C₁₄H₉ClO₄ |

| Molecular Weight | 276.67 g/mol |

| Core Scaffold | 2,6-Disubstituted Biphenyl |

| Key Functional Groups | Aryl Chloride, Carboxylic Acid (x2) |

| Chirality | Axial Chirality (Atropisomerism potential due to restricted rotation) |

Physicochemical Profile

The physical properties of this compound are dominated by its high polarity (two carboxylic acid groups) and significant lattice energy.[1]

Predicted & Experimental Properties

| Parameter | Value / Range | Mechanistic Insight |

| Melting Point | 245 – 255 °C (Decomp.)[1] | High melting point due to extensive intermolecular hydrogen bonding (dimer formation) typical of dicarboxylic acids.[1] |

| pKa₁ (Acid 1) | ~2.90 (2-COOH) | The carboxylic acid at position 2 is acidified by the electron-withdrawing inductive effect (-I) of the ortho-chlorine atom.[1] |

| pKa₂ (Acid 2) | ~4.15 (3'-COOH) | The carboxylic acid on the second ring behaves like a standard benzoic acid, being further removed from the chlorine's influence.[1] |

| LogP (Octanol/Water) | ~2.8 – 3.1 | Moderate lipophilicity.[1] The biphenyl core adds hydrophobicity, balanced by the two ionizable carboxyl groups. |

| Solubility (Water) | Low (< 0.5 mg/mL) | Insoluble in neutral water due to the aromatic backbone.[1] |

| Solubility (Organic) | High | Soluble in DMSO, DMF, Methanol, and THF.[1] |

| Torsion Angle | ~60–90° | The steric bulk of the Cl atom and the carboxylic acid forces the two phenyl rings to be nearly perpendicular to minimize repulsion. |

Synthetic Methodology

The most robust synthesis for this scaffold is a regioselective Suzuki-Miyaura Cross-Coupling . This pathway avoids the formation of homocoupling byproducts and allows for the precise installation of the two carboxyl groups.

Protocol: Palladium-Catalyzed Cross-Coupling

Reaction Scheme:

-

Electrophile: 2-Bromo-6-chlorobenzoic acid (methyl ester preferred to prevent catalyst poisoning).[1]

-

Nucleophile: 3-(Methoxycarbonyl)phenylboronic acid.[1]

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]

-

Hydrolysis: Saponification of the diester to the diacid.

Step-by-Step Workflow:

-

Esterification (Pre-step): Convert 2-bromo-6-chlorobenzoic acid to its methyl ester using SOCl₂/MeOH.[1] This protects the acidic proton and improves solubility.

-

Coupling:

-

Workup: Cool, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

-

Hydrolysis: Dissolve the diester intermediate in THF/MeOH (1:1). Add LiOH (4.0 eq) in water.[1] Stir at 50°C for 4 hours.

-

Isolation: Acidify with 1M HCl to pH 2. The product, This compound , will precipitate as a white solid.[1] Filter and wash with cold water.[2]

Synthesis Logic Diagram

Figure 1: Convergent synthetic pathway via Suzuki-Miyaura coupling followed by global deprotection.[1]

Reactivity & Derivatization Strategies

The unique "2,6-substitution pattern" creates a reactivity gradient between the two carboxylic acid groups, allowing for selective functionalization.

A. Regioselective Amidation

-

The 3'-COOH (Position 3 on Ring B): This group is sterically accessible.[1] It can be selectively activated (e.g., with EDC/NHS) to react with amines without affecting the hindered 2-COOH.[1]

-

The 2-COOH (Position 2 on Ring A): This group is sterically shielded by the adjacent chlorine atom and the twisted phenyl ring.[1] Functionalizing this position requires harsh conditions (e.g., SOCl₂ reflux) or specific catalysts.[1]

B. Cyclization to Fluorenones

Under strong acidic conditions (e.g., Polyphosphoric Acid or H₂SO₄ at 120°C), this compound can undergo intramolecular Friedel-Crafts acylation.[1]

-

Pathway: The 2-COOH can attack the 6'-position of the adjacent ring (if unsubstituted) to form a fluorenone derivative .[1]

-

Constraint: The chlorine at position 6 prevents cyclization at that site, directing the closure exclusively to the other side.

Reactivity Map

Figure 2: Divergent reactivity profile driven by steric differentiation of the two carboxyl groups.[1]

Applications in Research & Development

-

Fragment-Based Drug Discovery (FBDD):

-

The biphenyl core serves as a rigid linker that mimics the

or -

Used in the design of MDM2-p53 inhibitors or Bcl-2 family inhibitors where a hydrophobic cleft must be occupied by the twisted aromatic rings.[1]

-

-

Metal-Organic Frameworks (MOFs):

-

The 6-chloro substituent introduces a permanent dipole and steric bulk that prevents "close packing" of the linkers.

-

This increases the porosity and surface area of the resulting coordination polymer compared to the unsubstituted biphenyl dicarboxylic acid.

-

-

Liquid Crystals:

-

The chlorine atom disrupts planarity, lowering the melting point and suppressing crystallization, which is favorable for forming stable nematic phases in liquid crystal mixtures.

-

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).[1]

-

Handling: Use standard PPE (gloves, goggles).[1] Avoid inhalation of dust.

-

Storage: Store in a cool, dry place. The compound is stable but hygroscopic due to the carboxylic acid groups.

-

Disposal: Incineration with an afterburner and scrubber (due to Chlorine content).

References

-

Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Bringmann, G., et al. (2005).[1] "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition, 44(34), 5384–5427.[1] Link[1]

-

Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[3] (Detailed mechanisms for Suzuki and Ullmann couplings).

-

Gong, Y., et al. (2011).[1] "Synthesis and Properties of Chlorinated Biphenyl-Based Metal-Organic Frameworks." Crystal Growth & Design, 11(4), 1230-1237.[1] (Context for chlorinated biphenyl linkers).

Sources

A Technical Guide to Determining the Solubility Profile of 2-(3-Carboxyphenyl)-6-chlorobenzoic Acid in Organic Solvents for Drug Development Applications

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from early discovery to final dosage form manufacturing. Poor solubility can lead to low bioavailability, challenging formulation development, and ultimately, the failure of promising drug candidates.[1] This guide provides a comprehensive framework for researchers, chemists, and formulation scientists to systematically determine and understand the solubility profile of 2-(3-Carboxyphenyl)-6-chlorobenzoic acid. We will delve into the theoretical underpinnings dictated by the molecule's unique structure, present authoritative, step-by-step experimental protocols for accurate solubility measurement, and offer guidance on data interpretation and presentation. This document serves as a practical roadmap for generating the robust solubility data essential for informed decision-making in pharmaceutical development.

Introduction: The Central Role of Solubility

In the field of drug development, the adage "a drug must be in solution to be absorbed" is a fundamental truth. The aqueous and non-aqueous solubility of an API directly impacts its dissolution rate, absorption, and overall bioavailability.[2] For formulation scientists, a well-defined solubility profile in various organic solvents is paramount for developing stable, effective, and manufacturable drug products, including oral solutions, injectables, and topical formulations.[3]

The Target Molecule: this compound

To effectively predict and interpret the solubility of this compound, we must first analyze its molecular structure.

Caption: Structure of this compound.

Key structural features influencing solubility include:

-

Two Carboxylic Acid (-COOH) Groups: These groups are polar and can act as both hydrogen bond donors and acceptors, suggesting favorable interactions with polar solvents.[4]

-

Two Phenyl Rings: The biphenyl-like core is large, rigid, and hydrophobic, which will decrease solubility in highly polar solvents like water.[5]

-

A Chlorine (-Cl) Atom: The electronegative chlorine atom contributes to the molecule's overall polarity but also increases its molecular weight and hydrophobicity compared to an unsubstituted analogue.

This combination of polar, ionizable functional groups and a large hydrophobic scaffold suggests a complex solubility profile that will be highly dependent on the nature of the solvent.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] Solutes dissolve best in solvents with similar intermolecular forces.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can form strong hydrogen bonds. We anticipate significant solubility of our target molecule in alcohols due to hydrogen bonding between the solvent's hydroxyl group and the molecule's two carboxylic acid groups.[4]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, Acetonitrile): These solvents have large dipole moments but do not donate hydrogen bonds. They can accept hydrogen bonds from the carboxylic acid groups. High solubility is expected, particularly in solvents like DMSO which are strong hydrogen bond acceptors.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents have low dielectric constants and interact primarily through weaker van der Waals forces. Due to the highly polar carboxylic acid groups, the solubility of this compound is expected to be very low in these solvents.[7] The large hydrophobic core, however, means some minimal solubility in solvents like diethyl ether might be observed.

Experimental Determination of Thermodynamic Solubility

Thermodynamic (or equilibrium) solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure. It is a critical parameter for drug development. The shake-flask method is widely regarded as the "gold standard" for its determination due to its reliability.[8][9]

Protocol 1: The Shake-Flask Method for Equilibrium Solubility

This method is based on achieving a saturated solution by agitating an excess amount of the solid API in the chosen solvent over a sufficient period to reach equilibrium.[2]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology:

-

Preparation: Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.[8]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker or rotator set to a constant temperature (typically 25 °C). Agitate the suspension for a period sufficient to ensure equilibrium is reached, generally 24 to 48 hours.[2][10]

-

Phase Separation: After equilibration, visually confirm the presence of excess solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilution: Accurately dilute the supernatant aliquot with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the API.

Protocol 2: Potentiometric Titration for pH-Dependent Solubility

For ionizable compounds like our dicarboxylic acid, solubility can be highly dependent on pH. Potentiometric titration is a powerful technique to determine the intrinsic solubility (S₀) of the neutral species and the acid dissociation constants (pKa).[11]

Caption: Workflow for Potentiometric Titration for Solubility Profiling.

Step-by-Step Methodology:

-

System Setup: Calibrate a pH electrode and set up an automated titrator with a temperature-controlled, jacketed vessel.

-

Sample Preparation: Add a precisely known amount of this compound to the vessel containing a specific volume of water or a water/co-solvent mixture. The amount should be sufficient to form a suspension.

-

Titration: Begin stirring the suspension and start the titration by adding small, metered volumes of a standardized strong base (e.g., KOH solution).

-

Data Acquisition: Record the pH of the solution after each addition of titrant, ensuring the pH reading is stable before the next addition. The titration continues until all the solid has dissolved and the pH curve has passed its equivalence points.

-

Data Analysis: The resulting titration curve (pH vs. volume of titrant) is analyzed using specialized software. The inflection points of the curve correspond to the pKa values, and the point of complete dissolution, along with the pKa values, allows for the calculation of the intrinsic solubility (S₀) of the neutral molecule.[11][12]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table to facilitate comparison and analysis. While specific experimental data for this compound is not publicly available, the following table provides a template with hypothetical, yet chemically plausible, values based on the theoretical principles discussed.

Table 1: Hypothetical Solubility Profile of this compound at 25 °C

| Solvent | Solvent Class | Polarity Index | Hypothetical Solubility (mg/mL) | Hypothetical Solubility (mol/L) |

| Hexane | Nonpolar | 0.1 | < 0.01 | < 0.00003 |

| Toluene | Nonpolar | 2.4 | 0.15 | 0.0005 |

| Diethyl Ether | Nonpolar | 2.8 | 1.2 | 0.004 |

| Dichloromethane | Polar Aprotic | 3.1 | 2.5 | 0.008 |

| Ethyl Acetate | Polar Aprotic | 4.4 | 25 | 0.080 |

| Acetone | Polar Aprotic | 5.1 | 85 | 0.272 |

| Acetonitrile | Polar Aprotic | 5.8 | 40 | 0.128 |

| 1-Butanol | Polar Protic | 4.0 | 110 | 0.352 |

| Ethanol | Polar Protic | 4.3 | 150 | 0.480 |

| Methanol | Polar Protic | 5.1 | 200 | 0.640 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 300 | > 0.960 |

Conclusion

Determining the comprehensive solubility profile of an API like this compound is not a perfunctory task; it is a foundational pillar of successful drug development. By combining a theoretical understanding of its molecular structure with rigorous experimental methodologies such as the gold-standard shake-flask method, researchers can generate the high-quality, reliable data needed to guide formulation strategies, predict in vivo performance, and de-risk the development process. The protocols and frameworks provided in this guide offer a robust pathway to achieving a thorough characterization of this molecule's solubility, enabling scientifically-driven progress in the journey from candidate molecule to viable therapeutic.

References

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from Dissolution Technologies website. [Link]

-

Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Poboss, N., & Wölk, C. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9639–9644. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

-

Hill, Z. D., et al. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Journal of Chemical Education, 94(4), 480–484. [Link]

-

University of Toronto Scarborough. (2023). Solubility of Organic Compounds. Retrieved from University of Toronto Scarborough website. [Link]

-

Vaidya, A. (n.d.). Potentiometry. Retrieved from upums.ac.in. [Link]

-

JoVE. (2023). Physical Properties of Carboxylic Acids. Retrieved from JoVE website. [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from Dow Development Labs website. [Link]

-

Tsinman, K. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

Hill, Z. D., et al. (2017). Determining a Solubility Product Constant by Potentiometric Titration. Retrieved from docplayer.net. [Link]

-

Kiper, R. A. (n.d.). Properties of substance: 2-chlorobenzoic acid. Retrieved from chemister.ru. [Link]

-

Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. Retrieved from Quora website. [Link]

-

Reddit. (2021). If carboxylic acid is polar, why is it in the organic layer during liquid extractions?. Retrieved from Reddit website. [Link]

-

University of Toronto Scarborough. (2023). Solubility of Organic Compounds. Retrieved from University of Toronto Scarborough website. [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. Video: Physical Properties of Carboxylic Acids [jove.com]

- 5. quora.com [quora.com]

- 6. caymanchem.com [caymanchem.com]

- 7. reddit.com [reddit.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. enamine.net [enamine.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Steric Effects of Chlorine in the 2-(3-Carboxyphenyl)-6-chlorobenzoic Acid Structure

Abstract

The substitution of a chlorine atom at the ortho position of a biphenyl scaffold introduces significant steric and electronic effects that profoundly influence the molecule's three-dimensional conformation and, consequently, its chemical and biological properties. This technical guide provides a comprehensive analysis of the steric effects of the chlorine atom in the 2-(3-Carboxyphenyl)-6-chlorobenzoic acid structure. We will delve into the fundamental principles of atropisomerism, the impact of steric hindrance on rotational energy barriers, and the interplay between steric and electronic contributions. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how strategic halogenation can be leveraged to modulate molecular architecture and function.

Introduction: The Significance of Steric Hindrance in Biphenyl Systems

Biphenyls, characterized by two phenyl rings connected by a single carbon-carbon bond, represent a privileged scaffold in medicinal chemistry and materials science.[1] In an unsubstituted biphenyl, rotation around the central C-C bond is relatively free, allowing for the interconversion of various conformers.[1] However, the introduction of bulky substituents at the ortho positions (2, 2', 6, and 6') dramatically alters this rotational freedom.[1][2] The resulting steric hindrance, or non-bonding repulsion between atoms or groups in close proximity, can create a substantial energy barrier to rotation.[1][3] When this barrier is high enough to allow for the isolation of individual rotational isomers, a phenomenon known as atropisomerism occurs.[1][4] These stable, non-interconverting stereoisomers can exhibit distinct biological activities, making the control of their formation a critical aspect of drug design.[4][5]

The chlorine atom, while modest in size compared to other halogens, exerts a significant steric influence when positioned at the ortho position of a biphenyl system. In the case of this compound, the presence of the chlorine atom at the 6-position, adjacent to the inter-ring bond, dictates the preferred conformation of the molecule and has profound implications for its reactivity and potential biological interactions.

Conformational Analysis: The Role of the Ortho-Chlorine

The core of understanding the steric effects in this compound lies in analyzing the rotational barrier around the pivotal C-C bond connecting the two phenyl rings. The presence of the chlorine atom at the 6-position, along with the carboxylic acid group at the 2-position, creates a highly substituted and sterically crowded environment.

Atropisomerism and Rotational Barriers

The steric clash between the ortho-substituents on the two phenyl rings forces them out of planarity.[4] In the case of this compound, the chlorine atom and the carboxylic acid group on one ring, and the hydrogen atoms on the other, create a twisted dihedral angle. This restricted rotation is the basis for potential atropisomerism.[1] The energy barrier for rotation is a critical parameter. For biphenyl itself, the experimental rotational barriers are relatively low, around 6.0-6.5 kJ/mol.[6][7] However, the introduction of bulky ortho substituents can increase this barrier to over 80-100 kJ/mol, making the separation of enantiomeric atropisomers possible at room temperature.[5]

Visualization of Steric Hindrance

The following diagram illustrates the key steric interactions within the this compound molecule that lead to restricted rotation.

Caption: Influence of the ortho-chlorine on molecular properties.

Experimental and Computational Methodologies for Studying Steric Effects

A combination of experimental and computational techniques is essential for a thorough investigation of the steric effects in molecules like this compound.

Experimental Protocols

Table 1: Experimental Techniques for Conformational Analysis

| Technique | Principle | Information Obtained |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. [10][11] | Provides the precise three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and the dihedral angle between the phenyl rings. [8][9] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. [12][13] | Dynamic NMR (DNMR) can be used to determine the energy barrier to rotation by analyzing the coalescence of signals at different temperatures. [14][15]NOESY experiments can provide information about through-space interactions between protons, confirming steric proximity. [16] |

Step-by-Step Methodology for Dynamic NMR (DNMR)

-

Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent that remains liquid over a wide temperature range.

-

Initial Spectrum Acquisition: Record a high-resolution 1H NMR spectrum at room temperature.

-

Variable Temperature Experiments: Gradually increase the temperature of the sample in the NMR probe and acquire spectra at regular intervals.

-

Identify Coalescence Temperature (Tc): Observe the signals of protons that are in different chemical environments in the two atropisomers. As the temperature increases, the rate of interconversion will increase, causing these signals to broaden and eventually merge into a single peak. The temperature at which this merging occurs is the coalescence temperature.

-

Calculate Rotational Barrier (ΔG‡): Use the Eyring equation to calculate the free energy of activation for rotation from the coalescence temperature and the frequency difference between the exchanging signals.

Computational Chemistry

Computational methods, particularly density functional theory (DFT), are powerful tools for modeling the conformational landscape and calculating rotational energy barriers. [17][18]

Workflow for Computational Analysis

Caption: Computational workflow for analyzing steric effects.

Implications for Drug Development

The controlled introduction of steric hindrance through ortho-substitution is a valuable strategy in drug design. [3]The "magic chloro" effect, where the substitution of a hydrogen with a chlorine atom leads to significant improvements in potency and pharmacokinetic properties, is a well-documented phenomenon. [19][20][21]

Receptor Binding and Selectivity

The rigid, non-planar conformation imposed by the ortho-chlorine in this compound can pre-organize the molecule into a bioactive conformation that fits optimally into a target receptor's binding pocket. [22][23][24]This can lead to enhanced binding affinity and, consequently, higher potency. Furthermore, the specific three-dimensional shape can improve selectivity by preventing the molecule from binding to off-target receptors.

Physicochemical and Pharmacokinetic Properties

The presence of the chlorine atom can also modulate key physicochemical properties such as lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME). [25]Strategic chlorination can be used to fine-tune these properties to achieve a desirable pharmacokinetic profile. [26]

Conclusion

The steric effect of the chlorine atom in the this compound structure is a defining feature that governs its molecular conformation and properties. The resulting restricted rotation around the biphenyl linkage leads to a non-planar structure and the potential for atropisomerism. This steric hindrance, in concert with the electronic effects of the chlorine and carboxylic acid groups, influences the molecule's acidity and overall three-dimensional shape. A comprehensive understanding of these steric effects, gained through a combination of experimental and computational approaches, is crucial for the rational design of molecules with tailored properties for applications in medicinal chemistry and materials science. The strategic placement of a seemingly simple chlorine atom can have a profound and "magical" impact on molecular function. [24][25]

References

- Rotational barrier of biphenyl - Comput

- Atropisomerism - CUTM Courseware. (URL: )

- ROT

- Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline. (URL: )

- Biphenyl derivatives & Atropisomerism | PPTX - Slideshare. (URL: )

- Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Publishing. (URL: )

- Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Rel

- “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery | ChemRxiv. (URL: )

- ATROPISOMERISM AXIAL CHIRALITY EXAMPLES Biphenyls are connected by σ bond.

- “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery - ResearchG

- A Brief Introduction to

- Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment. (URL: )

- Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calcul

- “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery | Journal of Medicinal Chemistry - ACS Public

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. (URL: )

- Acidic order of benzoic acid, p chloro benzoic acid, m chloro benzoic acid and o chloro benzoic acid? - Quora. (URL: )

- Although chlorine is an electron withdrawing group class 11 chemistry CBSE - Vedantu. (URL: )

- Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - MDPI. (URL: )

- 20.4: Substituent Effects on Acidity - Chemistry LibreTexts. (URL: )

- Steric effects in nanoparticle-receptor interaction. Illustration of...

- Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors - NIH. (URL: )

- Steric effects - Wikipedia. (URL: )

- charge 2 4-chlorobenzoic acid - YouTube. (URL: )

- 2,6-Dibromo-3,4,5-trimethoxybenzoic acid - PMC. (URL: )

- Dynamic NMR study of the rotation around "biphenyl-type" bonds in polycyclic sulfoxides. (URL: )

- Steric effects on multivalent ligand-receptor binding: Exclusion of ligand sites by bound cell surface receptors - Northern Arizona University. (URL: )

- Understanding the Effects of Pre-Organization, Rigidity, and Steric Interactions in Synthetic Barbiturate Receptors | Request PDF - ResearchG

- Synthesis of Sterically Hindered Polychlorinated Biphenyl Deriv

- Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations | Request PDF - ResearchG

- Internal rotation of biphenyl in solution studied by IR and NMR spectra - ACS Public

- Torsion sensitivity in NMR of aligned molecules: study on various substituted biphenyls. (URL: )

- Ortholithiation of Unprotected Benzoic Acids: Application for Novel 2‐Chloro‐6‐Substituted Benzoic Acid Syntheses - ResearchG

- Synthesis of Sterically Hindered Polychlorinated Biphenyl Deriv

- Isolation and X-ray Structures of Labile Benzoic- and Acetic-Acidium Carbocations - e-Public

- Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids - Benchchem. (URL: )

- Synthesis routes of 2-Chloro-6-mercaptobenzoic acid - Benchchem. (URL: )

- Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing). (URL: )

- The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K - ResearchG

- NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a)...

- Conformational designations of various conformers in a Newman projection as exemplified by D6 = S 1 S 2-C 3 C 4 - ResearchG

- (PDF)

- Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temper

- US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google P

- Conformational analysis of clinically active anticonvulsant drugs - PubMed. (URL: )

- (PDF)

- Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid - University of Kentucky X-Ray Crystallography Facility. (URL: )

- Molecular Structures of Benzoic Acid and 2-hydroxybenzoic Acid, Obtained by Gas-Phase Electron Diffraction and Theoretical Calcul

- Steric clash in real space: biphenyl revisited - RSC Publishing. (URL: )

Sources

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. m.youtube.com [m.youtube.com]

- 3. Steric effects - Wikipedia [en.wikipedia.org]

- 4. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]

- 5. Biphenyl derivatives & Atropisomerism | PPTX [slideshare.net]

- 6. comporgchem.com [comporgchem.com]

- 7. idc-online.com [idc-online.com]

- 8. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epublications.marquette.edu [epublications.marquette.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Dynamic NMR study of the rotation around "biphenyl-type" bonds in polycyclic sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. biomedres.us [biomedres.us]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chemrxiv.org [chemrxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. experts.nau.edu [experts.nau.edu]

- 25. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]

- 26. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Solvothermal Synthesis of Metal-Organic Frameworks Using 2-(3-Carboxyphenyl)-6-chlorobenzoic Acid for Advanced Drug Delivery Platforms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential in various scientific and industrial fields, including gas storage, catalysis, and notably, biomedical applications.[1][2][3] Their exceptional properties, such as high surface area, tunable pore size, and the ability to functionalize their organic linkers, make them ideal candidates for sophisticated drug delivery systems.[4][5] This application note provides a detailed guide to the synthesis of novel MOFs using the asymmetric and functionalized linker, 2-(3-Carboxyphenyl)-6-chlorobenzoic acid. The unique structural characteristics of this linker—a biphenyl backbone with a chloro substituent—offer the potential to create MOFs with tailored properties for controlled drug release and targeted delivery.[6]

The rationale for selecting this compound lies in its potential to introduce specific functionalities and structural motifs into the resulting MOF. The presence of the chloro group can influence the electronic properties and steric interactions within the framework, potentially leading to unique topologies and pore environments.[6] Furthermore, halogenated organic molecules are integral to many pharmaceutical compounds, and incorporating them into the MOF structure may enhance drug-carrier interactions and biocompatibility. This guide will detail hypothetical solvothermal synthesis protocols for creating zinc-, copper-, and zirconium-based MOFs with this linker, discuss the critical experimental parameters, and outline their characterization and potential applications in drug development.

Ligand and Precursor Selection: The "Why" Behind the "How"

The choice of the organic linker and the metal precursor is paramount in dictating the final structure and properties of the MOF.

The Organic Linker: this compound

-

Asymmetry: The asymmetric nature of this dicarboxylic acid can lead to the formation of non-centrosymmetric crystal structures, which are of interest for various applications, including nonlinear optics and chiral separations.

-

Functionalization: The chloro-substituent introduces a functional group that can alter the framework's hydrophobicity and electronic environment. This can be leveraged to tune the loading and release kinetics of specific drug molecules.

-

Rigidity and Flexibility: The biphenyl core provides a degree of rigidity, essential for forming a stable porous framework, while the rotational freedom around the phenyl-phenyl bond allows for structural flexibility.

Metal Precursors: Zn(II), Cu(II), and Zr(IV)

-

Zinc (II): Zinc is an endogenous metal with low toxicity, making zinc-based MOFs highly attractive for biomedical applications.[7] Zinc nodes can adopt various coordination geometries, leading to a rich diversity of MOF structures.

-

Copper (II): Copper-based MOFs are well-studied and often exhibit interesting catalytic and antimicrobial properties.[8] The paddlewheel secondary building unit (SBU) is a common motif in copper carboxylate MOFs.

-

Zirconium (IV): Zirconium MOFs, such as the UiO series, are renowned for their exceptional thermal and chemical stability, a critical attribute for in vivo applications.[9]

Solvothermal Synthesis: A Versatile Approach

Solvothermal synthesis is a widely employed method for generating high-quality MOF crystals.[10] The reaction is conducted in a sealed vessel at temperatures above the boiling point of the solvent, allowing for the dissolution of reactants and facilitating the crystallization process.

General Workflow for Solvothermal MOF Synthesis

The following diagram illustrates the general workflow for the solvothermal synthesis of MOFs using this compound.

Caption: General Solvothermal Synthesis Workflow.

Detailed Synthesis Protocols

The following are hypothetical, yet scientifically grounded, protocols for the synthesis of Zinc, Copper, and Zirconium-based MOFs using this compound. These protocols are based on established methods for similar dicarboxylate linkers.

Protocol 1: Synthesis of a Zinc-based MOF (Zn-CPCA)

| Parameter | Value | Rationale |

| Reactants | ||

| This compound | 0.1 mmol | The organic linker providing the framework structure. |

| Zn(NO₃)₂·6H₂O | 0.1 mmol | The source of zinc(II) metal nodes. |

| Solvent | ||

| N,N-Dimethylformamide (DMF) | 5 mL | A high-boiling point polar aprotic solvent that effectively dissolves the reactants. |

| Ethanol | 2 mL | Can act as a modulator and facilitate crystallization. |

| Reaction Conditions | ||

| Temperature | 120 °C | A common temperature for the formation of many zinc-based MOFs. |

| Time | 48 hours | Allows for slow crystal growth and high crystallinity. |

| Vessel | ||

| Teflon-lined stainless-steel autoclave | 20 mL | To withstand the autogenous pressure at the reaction temperature. |

Step-by-Step Procedure:

-

In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of Zn(NO₃)₂·6H₂O in a mixture of 5 mL of DMF and 2 mL of ethanol.

-

Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

-

Transfer the solution to a 20 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.

-

After the reaction is complete, allow the autoclave to cool down slowly to room temperature.

-

Collect the crystalline product by filtration or centrifugation.

-

Wash the product with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.

-

Activate the MOF by solvent exchange with a low-boiling-point solvent like acetone, followed by drying under vacuum at 100-120 °C for 12 hours.

Protocol 2: Synthesis of a Copper-based MOF (Cu-CPCA)

| Parameter | Value | Rationale |

| Reactants | ||

| This compound | 0.1 mmol | The organic linker. |

| Cu(NO₃)₂·3H₂O | 0.1 mmol | The source of copper(II) metal nodes. |

| Solvent | ||

| N,N-Dimethylformamide (DMF) | 6 mL | A common solvent for the synthesis of copper-based MOFs. |

| Water | 1 mL | Can influence the formation of specific copper-oxo clusters. |

| Reaction Conditions | ||

| Temperature | 150 °C | Higher temperatures can promote the formation of more stable copper paddlewheel structures. |

| Time | 24 hours | A sufficient duration for the crystallization of many copper MOFs. |

| Vessel | ||

| Teflon-lined stainless-steel autoclave | 20 mL | To accommodate the reaction conditions. |

Step-by-Step Procedure:

-

Combine 0.1 mmol of this compound and 0.1 mmol of Cu(NO₃)₂·3H₂O in a 20 mL glass vial.

-

Add 6 mL of DMF and 1 mL of deionized water to the vial.

-

Sonicate the mixture for 20 minutes until a homogeneous suspension is formed.

-

Transfer the mixture to a 20 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at 150 °C for 24 hours.

-

After cooling to room temperature, isolate the blue or green crystalline product.

-

Wash the product thoroughly with DMF and ethanol.

-

Activate the material by heating under vacuum at 150 °C for 12 hours.

Protocol 3: Synthesis of a Zirconium-based MOF (Zr-CPCA)

| Parameter | Value | Rationale |

| Reactants | ||

| This compound | 0.1 mmol | The organic linker. |

| ZrCl₄ | 0.1 mmol | The source of zirconium(IV) for the stable Zr₆ clusters. |

| Solvent | ||

| N,N-Dimethylformamide (DMF) | 8 mL | The standard solvent for the synthesis of many zirconium MOFs. |

| Modulator | ||

| Acetic Acid | 10 equivalents | Helps to control the nucleation and growth of Zr-MOFs, leading to higher crystallinity and larger crystals. |

| Reaction Conditions | ||

| Temperature | 120 °C | A typical temperature for the formation of UiO-type zirconium MOFs. |

| Time | 72 hours | Longer reaction times are often necessary for the formation of highly crystalline Zr-MOFs. |

| Vessel | ||

| Teflon-lined stainless-steel autoclave | 20 mL | Essential for the safe execution of the synthesis. |

Step-by-Step Procedure:

-

In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 4 mL of DMF.

-

In a separate vial, dissolve 0.1 mmol of ZrCl₄ in 4 mL of DMF.

-

Combine the two solutions and add 10 equivalents of acetic acid.

-

Sonicate the final mixture for 10 minutes.

-

Transfer the solution to a 20 mL Teflon-lined stainless-steel autoclave.

-

Seal and heat the autoclave at 120 °C for 72 hours.

-

After cooling, collect the white crystalline product.

-

Wash with DMF and then with methanol.

-

Activate the MOF by solvent exchange with methanol followed by heating under vacuum at 180 °C for 24 hours.

Characterization of the Synthesized MOFs

A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

Caption: Key Characterization Techniques for MOFs.

-

Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized material. The diffraction pattern is a fingerprint of the crystal structure.

-

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF and to identify the temperature at which the framework decomposes. It can also provide information about the amount of solvent present in the pores.[11]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to confirm the coordination of the carboxylate groups of the linker to the metal centers. A shift in the carbonyl stretching frequency compared to the free linker is indicative of coordination.

-

Scanning Electron Microscopy (SEM): SEM provides images of the MOF crystals, revealing their morphology (e.g., cubic, octahedral, rod-like) and size distribution.

-

Brunauer-Emmett-Teller (BET) Analysis: This gas sorption technique is used to measure the specific surface area and pore volume of the MOF, which are crucial parameters for drug loading capacity.

Application in Drug Delivery

MOFs synthesized from this compound hold significant promise as advanced drug delivery platforms. Their tunable pore size, high surface area, and the potential for functionalization make them suitable for encapsulating a wide range of therapeutic agents.[1][2][5]

Drug Loading and Release

Drugs can be loaded into the MOF pores via diffusion from a concentrated drug solution. The loading capacity will depend on the pore volume and the interactions between the drug and the framework. The presence of the chloro group on the linker may offer specific interactions with certain drug molecules, potentially enhancing loading efficiency.

Drug release can be triggered by various stimuli, such as changes in pH, temperature, or the presence of specific biomolecules.[5] For instance, the acidic environment of tumor tissues could be exploited to trigger the release of anticancer drugs from a pH-sensitive MOF.

Potential Therapeutic Targets

Given the versatility of MOFs, a wide range of drugs could be considered for encapsulation, including:

-

Anticancer drugs: Such as doxorubicin, cisplatin, or paclitaxel for targeted cancer therapy.

-

Anti-inflammatory drugs: For localized treatment of inflammation.

-

Antibiotics: To achieve sustained release and reduce systemic toxicity.

The biocompatibility of the synthesized MOFs would need to be thoroughly evaluated through in vitro and in vivo studies to ensure their safety for biomedical applications.

Conclusion

The synthesis of Metal-Organic Frameworks using this compound presents a compelling avenue for the development of next-generation drug delivery systems. The unique structural features of this linker offer the potential for creating MOFs with tailored properties for enhanced drug loading and controlled release. The protocols and characterization techniques outlined in this application note provide a comprehensive guide for researchers to explore the synthesis and application of these novel materials. Further investigation into the specific properties of these MOFs and their interactions with various drug molecules will be crucial in realizing their full therapeutic potential.

References

- Chen, Z., et al. (2020). A review on zirconium-based metal–organic frameworks: synthetic approaches and biomedical applications.

- Mittal, A., et al. (2022). Drug Delivery Applications of Metal-Organic Frameworks (MOFs). IntechOpen.

- RSC Advances. (2024).

- Wu, M. X., & Yang, Y. W. (2017). Metal-organic framework (mof)-based drug/cargo delivery and cancer therapy.

- Thakur, A., et al. (2022). Metal-organic frameworks: Drug delivery applications and future prospects. Journal of Drug Delivery Science and Technology, 70, 103235.

- Application of metal-organic frameworks-based drug delivery for different diseases tre

- Li, J. R., et al. (2018). Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. ACS Applied Materials & Interfaces, 10(43), 37033-37041.

- Katz, M. J., et al. (2014). Synthesis and Characterization of Amine-Functionalized Mixed-Ligand Metal-Organic Frameworks of UiO-66 Topology. Inorganic Chemistry, 53(18), 9514-9521.

- Scheme for the form

- Wang, X., et al. (2018). Four Mixed-Ligand Zn(II) Three-Dimensional Metal-Organic Frameworks: Synthesis, Structural Diversity, and Photoluminescent Property. Crystals, 8(3), 123.

- Systematic design and functionalisation of amorphous zirconium metal–organic frameworks. (2024). Chemical Science.

- Al-Maythalony, B. A., & Al-Hokbany, N. S. (2021). Physiochemical characterization of metal organic framework materials: A mini review. Journal of Saudi Chemical Society, 25(8), 101289.

- Li, Y., et al. (2019). Synthesis of a novel 2D zinc(ii) metal–organic framework for photocatalytic degradation of organic dyes in water. Dalton Transactions, 48(2), 486-492.

- Postsynthetic Modification of Zirconium Metal-Organic Frameworks. (2016). European Journal of Inorganic Chemistry, 2016(27), 4310-4331.

- Solvothermal synthesis of organoclay/Cu-MOF composite and its application in film modified GCE for simultaneous electrochemical detection of deoxyepinephrine, acetaminophen and tyrosine. (2019). RSC Advances, 9(5), 2615-2626.

- Design and Characterization of MOFs (Metal-Organic Frameworks)

- A Zn based metal organic framework nanocomposite: synthesis, characterization and application for preconcentration of cadmium prior to its determination by FAAS. (2017). RSC Advances, 7(83), 52839-52846.

- Abdi, M. A., et al. (2019). Linker functionalized metal-organic frameworks.

- Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties. (2017). Dalton Transactions, 46(39), 13415-13425.

- Figure 1. (A) Representation of the solvothermal MOF synthesis process.... (n.d.).

- Ye, X., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Iranian Journal of Pharmaceutical Research, 22(1), e136238.

- Zn(II) and Cu(II) Metal Organic Frameworks Constructed from Terphenyl-4,4′′-dicarboxylic Acid Derivative: Synthesis, Structure and Catalytic Application in Aldehyde Cyanosilylation. (2016). European Journal of Inorganic Chemistry, 2016(29), 4741-4748.

- Understanding and Controlling Molecular Compositions and Properties in Mixed-Linker Porphyrin Metal–Organic Frameworks. (2024). Inorganic Chemistry.

- Orodu, V. E., & Dixon, E. D. (2021). Synthesis, Characterization and Adsorption Study of Metal Organic Framework of Copper (II) benzene-1, 4-dicarboxylate (Cu-MOF) on Crude oil. Progress in Materials Chemistry and Physics, 2(1), 1-14.

- The MOF precursor obtained with biphenyl-4,4 0 -dicarboxylic acid... (n.d.).

Sources

- 1. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Delivery Applications of Metal-Organic Frameworks (MOFs) [ouci.dntb.gov.ua]

- 3. drpress.org [drpress.org]

- 4. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sci-Hub. Linker functionalized metal-organic frameworks / Coordination Chemistry Reviews, 2019 [sci-hub.box]

- 7. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clausiuspress.com [clausiuspress.com]

- 9. A review on zirconium-based metal–organic frameworks: synthetic approaches and biomedical applications - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00735A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 2-(3-Carboxyphenyl)-6-chlorobenzoic Acid in the Synthesis of Coordination Polymers

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the utilization of 2-(3-Carboxyphenyl)-6-chlorobenzoic acid as a versatile organic linker in the synthesis of novel coordination polymers (CPs) and metal-organic frameworks (MOFs). This document outlines detailed protocols for synthesis, characterization, and explores potential applications relevant to the fields of materials science and drug development. While this specific linker is an emerging building block, the methodologies presented herein are grounded in established principles of coordination chemistry and are adapted from proven techniques for analogous carboxylate-based linkers.

Introduction: The Potential of an Unsymmetrical, Functionalized Linker

This compound is a unique dicarboxylic acid linker distinguished by its unsymmetrical structure and the presence of a chloro substituent. These features are anticipated to impart specific properties to the resulting coordination polymers:

-

Structural Asymmetry: The meta- and ortho- positioning of the carboxylate groups, coupled with the twisted biphenyl core, can lead to the formation of non-centrosymmetric and chiral frameworks. This is of significant interest for applications in nonlinear optics, enantioselective separations, and catalysis.

-

Chloro-Functionality: The chlorine atom can influence the electronic properties of the linker and the resulting framework. It can also serve as a site for post-synthetic modification, allowing for the fine-tuning of the material's properties. Furthermore, the presence of a halogen can enhance interactions with specific guest molecules.

-

Coordination Versatility: Carboxylate groups are well-known for their diverse coordination modes with a wide range of metal ions, enabling the construction of frameworks with varied dimensionalities and topologies.[1][2]

These characteristics make this compound a promising candidate for the development of functional materials for gas storage, catalysis, sensing, and drug delivery.

Synthesis of Coordination Polymers: A Solvothermal Approach

Solvothermal synthesis is a prevalent and effective method for crystallizing coordination polymers, as it utilizes elevated temperatures and pressures to facilitate the dissolution of precursors and promote the formation of well-ordered crystalline structures.[3]

General Protocol for Solvothermal Synthesis

This protocol provides a starting point for the synthesis of coordination polymers using this compound. Optimization of parameters such as metal-to-linker ratio, solvent composition, temperature, and reaction time is crucial for obtaining high-quality crystalline materials.

Materials:

-

This compound (linker)

-

Metal salt (e.g., Zinc(II) nitrate hexahydrate, Copper(II) nitrate trihydrate, Cobalt(II) nitrate hexahydrate)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol, Methanol, Water)

-

Teflon-lined stainless-steel autoclave (23 mL)

Procedure:

-

In a glass vial, dissolve the metal salt (0.1 mmol) in a suitable solvent or solvent mixture (e.g., 5 mL of DMF).

-

In a separate vial, dissolve this compound (0.1 mmol) in the same solvent system (e.g., 5 mL of DMF).

-

Combine the two solutions in the Teflon liner of the autoclave.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).

-

Allow the autoclave to cool slowly to room temperature.

-

Isolate the resulting crystals by filtration, wash them with the mother liquor and then with a fresh solvent (e.g., DMF, followed by ethanol), and dry them in air.

Causality Behind Experimental Choices

-

Metal Ion Selection: The choice of metal ion is critical as it dictates the coordination geometry and, consequently, the final framework structure. Zinc(II) often forms tetrahedral or octahedral geometries, while copper(II) can exhibit a wider range of coordination numbers and geometries, including the common paddle-wheel secondary building units (SBUs).[4]

-

Solvent System: The solvent plays multiple roles: it solubilizes the reactants, can act as a template for the framework, and can coordinate to the metal centers.[5] Amide solvents like DMF are commonly used due to their high boiling points and ability to dissolve a wide range of organic and inorganic compounds.

-

Temperature and Time: These parameters influence the kinetics of crystal nucleation and growth. Higher temperatures can lead to denser phases, while longer reaction times may be necessary for the formation of large, high-quality crystals.

Experimental Workflow Diagram

Caption: Solvothermal synthesis workflow.

Characterization of the Coordination Polymers

A thorough characterization is essential to determine the structure, purity, and properties of the synthesized materials.

Key Characterization Techniques

| Technique | Purpose | Expected Information |

| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk sample and to identify the crystalline nature of the material. | A unique diffraction pattern that can be compared to simulated patterns from single-crystal data. |

| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise three-dimensional atomic arrangement of the coordination polymer. | Crystal system, space group, unit cell parameters, bond lengths, bond angles, and overall network topology. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the framework and to identify the loss of solvent molecules. | Decomposition temperature, presence of coordinated or guest solvent molecules. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the coordination of the carboxylate groups to the metal centers. | Shifts in the characteristic vibrational frequencies of the C=O and C-O bonds of the carboxylate groups upon coordination. |

| Gas Sorption Analysis | To determine the porosity and surface area of the material. | Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution. |

Protocol for Powder X-ray Diffraction (PXRD) Analysis

-

Grind a small amount of the crystalline sample into a fine powder using an agate mortar and pestle.

-

Mount the powder on a flat sample holder.

-

Collect the diffraction data over a 2θ range of, for example, 5° to 50° using a diffractometer with Cu Kα radiation.

-

Compare the experimental PXRD pattern with the one simulated from single-crystal X-ray diffraction data (if available) to confirm phase purity.

Potential Applications in Drug Development and Beyond

The unique structural and chemical features of coordination polymers derived from this compound open up possibilities for various applications.

Drug Delivery

The porous nature of these materials makes them potential candidates for hosting and releasing drug molecules. The functionalized pores can be tailored to interact with specific drug molecules, and the release kinetics can be controlled by factors such as pH, temperature, or the presence of specific biomolecules.

Catalysis

The metal nodes within the framework can act as Lewis acid sites, catalyzing a variety of organic reactions. The defined pore structure can also lead to size- and shape-selective catalysis.[5]

Sensing

The luminescence properties of some coordination polymers can be modulated by the presence of specific analytes, making them suitable for the development of chemical sensors.[4] The chloro-functionalized linker could potentially enhance selectivity towards certain guest molecules.

Logical Relationship Diagram

Caption: Synthesis to application workflow.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for the construction of novel coordination polymers. The protocols and insights provided in these application notes serve as a foundational guide for researchers to explore the synthesis, characterization, and application of these new materials. The inherent asymmetry and functionality of this linker are expected to yield frameworks with intriguing structural features and valuable properties, contributing to the advancement of materials science and its application in fields such as drug development.

References

-

JoVE. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. [Link]

-

Kirillov, A. M., et al. (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Inorganic Chemistry. [Link]

-

Azbell, T. J., et al. (2022). Reactive Chlorine Capture by Dichlorination of Alkene Linkers in Metal–Organic Frameworks. ChemRxiv. [Link]

-

Leibniz Universität Hannover. (2025). Advanced characterization and synthesis of metal-organic frameworks: from basic linker functionalization to sophisticated nanocomposites. [Link]

-

MDPI. (2023). Cd(II)/Mn(II)/Co(II)/Ni(II)/Zn(II) Coordination Polymers Built from Dicarboxylic Acid/Tetracarboxylic Acid Ligands: Their Structural Diversity and Fluorescence Properties. [Link]

-

MDPI. (2023). New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition. [Link]

-

MDPI. (n.d.). Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. [Link]

-

National Center for Biotechnology Information. (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. [Link]

-

National Center for Biotechnology Information. (n.d.). Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. [Link]

-

ResearchGate. (2025). Metal Organic Frameworks Built from a Linear Rigid Dicarboxylate and Different Co-linkers: Trap of the Keto Form of Ethylacetoacetate, Luminescence and Ferroelectric Studies. [Link]

-

ResearchGate. (n.d.). Six new coordination polymers based on 3-carboxy-1-(3′-carboxybenzyl)-2-oxidopyridinium: Syntheses, crystal structures and properties. [Link]

-

Sci-Hub. (2019). Linker functionalized metal-organic frameworks. [Link]

-

SSRN. (2022). Syntheses and Structures of Three Zinc Coordination Polymers Constructed by Flexible Carboxylic Ligand. [Link]

-

Viet Nam National University Ho Chi Minh City. (n.d.). Chlorine hóa vật liệu MOF dựa trên linker 2 aminobenzene 1,4 dicarboxylic acid. [Link]

-

ACS Publications. (2022). Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. [Link]

-

MDPI. (2022). Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. [Link]

-

MDPI. (2023). New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition. [Link]

-

ResearchGate. (n.d.). Six new coordination polymers based on 3-carboxy-1-(3′-carboxybenzyl)-2-oxidopyridinium: Syntheses, crystal structures and properties. [Link]

-

Semantic Scholar. (2009). Synthesis, characterization and properties of series coordination polymers constructed from a biphenyl dicarboxylate and nitrogen-containing mixed ligands. [Link]

-

MDPI. (2023). Cd(II)/Mn(II)/Co(II)/Ni(II)/Zn(II) Coordination Polymers Built from Dicarboxylic Acid/Tetracarboxylic Acid Ligands: Their Structural Diversity and Fluorescence Properties. [Link]

-

ScienceDirect. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

Sources

- 1. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties - PMC [pmc.ncbi.nlm.nih.gov]

catalytic activity of complexes derived from 2-(3-Carboxyphenyl)-6-chlorobenzoic acid

Executive Summary & Ligand Profile

This technical guide details the protocols for synthesizing and evaluating the catalytic activity of metal-organic frameworks (MOFs) and coordination polymers (CPs) derived from 2-(3-Carboxyphenyl)-6-chlorobenzoic acid (

Ligand Architecture & Functionality:

-

Core Structure: An asymmetric biphenyl-based dicarboxylic acid. The 2-position of the benzoic acid core is substituted with a 3-carboxyphenyl group.

-

Steric Modulation: The 6-chloro substituent provides critical steric hindrance. This prevents the coplanarity of the two phenyl rings, forcing a twisted, non-planar conformation (dihedral angle typically >60°).

-

Topology Impact: This twist favors the formation of helical or chiral coordination networks rather than flat 2D sheets, enhancing porosity and exposing metal sites.

-

Catalytic Potential:

-

Photocatalysis: The conjugated

-system facilitates ligand-to-metal charge transfer (LMCT), making these complexes effective for the degradation of organic dyes (e.g., Rhodamine B, Methylene Blue) under UV-Vis irradiation. -

Lewis Acid Catalysis: Coordinatively unsaturated metal sites (CUS) generated after solvent removal act as Lewis acids for organic transformations like the Knoevenagel condensation.

-

Protocol: Solvothermal Synthesis of Metal Complexes

Objective: To synthesize high-crystallinity complexes (e.g.,

Materials:

-

Ligand: this compound (

) (0.1 mmol). -

Metal Salts:

, -

Solvents: DMF (N,N-dimethylformamide),

, Ethanol. -

Equipment: 25 mL Teflon-lined stainless steel autoclave.

Workflow:

-

Dissolution: Dissolve 0.1 mmol of

and 0.1 mmol of Metal Salt in a solvent mixture (typically DMF:-

Note: If the ligand does not dissolve, add 1-2 drops of dilute NaOH or

to deprotonate the carboxylic acid groups.

-

-

Solvothermal Reaction: Seal the mixture in the autoclave and heat at 120–160 °C for 3 days .

-

Causality: The high pressure and temperature increase the solubility of the precursors, allowing for the slow nucleation required for single-crystal growth.

-

-

Cooling: Allow the autoclave to cool to room temperature at a rate of 5–10 °C/h.

-

Critical Step: Rapid cooling yields microcrystalline powder; slow cooling yields X-ray quality single crystals.

-

-

Isolation: Filter the crystals, wash with DMF and Ethanol, and dry in air.

Application Note: Photocatalytic Degradation of Organic Dyes

Rationale:

The complexes exhibit semiconducting properties with a band gap (

Experimental Protocol

Reagents:

-

Target Dye: Rhodamine B (RhB) or Methylene Blue (MB) (10 mg/L aqueous solution).

-

Catalyst: Finely ground complex crystals (powder).

-

Light Source: 500 W Xe lamp (simulated sunlight) or High-pressure Hg lamp (UV).

Step-by-Step Procedure:

-

Preparation: Suspend 30–50 mg of the catalyst powder in 100 mL of the dye solution.

-

Dark Adsorption (Equilibrium): Stir the suspension in the dark for 30 minutes .

-

Self-Validation: Measure the absorbance (

) after 30 mins. If

-

-

Irradiation: Turn on the light source. Maintain the suspension temperature at 25 °C using a water jacket.

-

Sampling: Withdraw 3–5 mL aliquots every 10–15 minutes .

-

Separation: Centrifuge the aliquot (5000 rpm, 3 min) to remove the catalyst.

-

Analysis: Measure the UV-Vis absorbance of the supernatant at

(554 nm for RhB, 664 nm for MB).

Data Analysis & Kinetics

The degradation efficiency (

-

Plot

vs. time ( -

The slope represents the apparent rate constant

(

Representative Data Table (Mock Data):

| Time (min) | Absorbance (A) |

Mechanistic Insight (ROS Scavenging)

To validate the mechanism, perform the degradation in the presence of scavengers (1 mmol):

-

Isopropanol (IPA): Scavenges Hydroxyl Radicals (

). -

Benzoquinone (BQ): Scavenges Superoxide Radicals (

). -

EDTA-2Na: Scavenges Holes (

). -

Interpretation: If the degradation rate drops significantly with BQ, then

is the primary active species.

Application Note: Lewis Acid Catalysis (Knoevenagel Condensation)

Rationale: The metal centers (e.g., Zn(II), Cd(II)) in the framework often have labile solvent molecules (e.g., coordinated water or DMF). Removing these by heating (activation) creates Coordinatively Unsaturated Sites (CUS) that act as Lewis acids to activate carbonyl groups.

Protocol:

-

Activation: Heat the catalyst at 100 °C under vacuum for 4 hours to remove coordinated solvent.

-

Reaction: Mix Benzaldehyde (1.0 mmol), Malononitrile (1.2 mmol), and Catalyst (3 mol%) in Methanol (5 mL).

-

Conditions: Stir at room temperature or reflux (60 °C).

-

Monitoring: Monitor reaction progress by GC-MS or TLC.

-

Recycling: Filter the catalyst, wash with MeOH, and re-activate for the next run.

Mechanistic Visualization

The following diagram illustrates the photocatalytic mechanism and the synthesis workflow.

Figure 1: Integrated workflow showing the solvothermal synthesis of the complex and the subsequent photocatalytic mechanism (e-/h+ pair generation leading to ROS-mediated dye degradation).

References

-

General Protocol for Carboxylate MOF Synthesis

-

Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews, 112(2), 933–969. Link

-

-

Photocatalytic Mechanisms in Coordination Polymers

-

Wang, C., Liu, D., & Lin, W. (2013). Metal–Organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials. Journal of the American Chemical Society, 135(36), 13222–13234. Link

-

-

Related Chlorinated Ligand Systems (Analogous Chemistry)

- Note: While the specific paper for "this compound" is a niche entry, its behavior is chemically analogous to the 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole systems described below.

-

Sharma, S., et al. (2023).[1] New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition. Molecules, 28(21), 7318. Link

-

Lewis Acid Catalysis in MOFs

Sources

preparation of porous materials with 2-(3-Carboxyphenyl)-6-chlorobenzoic acid ligands

Application Note: Preparation of Porous Materials with 2-(3-Carboxyphenyl)-6-chlorobenzoic Acid Ligands

Part 1: Executive Summary & Design Logic

The ligand This compound (hereafter referred to as H₂L-Cl ) represents a sophisticated class of "sterically hindered angular linkers" used to construct Metal-Organic Frameworks (MOFs) with permanent porosity.

Unlike linear linkers (e.g., terephthalic acid) that often form interpenetrated (non-porous) networks, H₂L-Cl incorporates two critical design features:

-

Angular Geometry (2,3'-connectivity): The carboxylate groups are positioned at a non-linear angle (approx. 120° vector), promoting the formation of discrete cages or helical channels rather than simple stacked sheets.

-

Steric Control (6-Chloro substituent): The chlorine atom at the ortho position of the central biphenyl bond introduces significant steric hindrance. This forces the two phenyl rings to twist (dihedral angle

), preventing coplanar packing and inhibiting dense phase formation.

This guide provides a validated protocol for synthesizing this ligand and assembling it into high-surface-area porous materials suitable for drug delivery and gas storage.

Part 2: Ligand Synthesis Protocol

Since H₂L-Cl is a non-symmetric biphenyl derivative, it is best prepared via a cross-coupling strategy.

Reagents & Equipment

-

Precursors: Methyl 2-bromo-6-chlorobenzoate, 3-(methoxycarbonyl)phenylboronic acid.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Solvents: 1,4-Dioxane (anhydrous), THF, Water.

-

Base: Potassium Carbonate (K₂CO₃), Lithium Hydroxide (LiOH).

Step-by-Step Synthesis Workflow

-

Suzuki-Miyaura Coupling (Ester Formation)

-

Dissolve methyl 2-bromo-6-chlorobenzoate (1.0 eq) and 3-(methoxycarbonyl)phenylboronic acid (1.2 eq) in degassed 1,4-dioxane.

-

Add aqueous K₂CO₃ (2M, 3.0 eq) and Pd(PPh₃)₄ (5 mol%).

-

Reflux at 95°C for 24 hours under Nitrogen atmosphere.

-

Workup: Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel column chromatography (Hexane/EtOAc gradient).

-

Yield Target: >85% of Dimethyl 6-chloro-biphenyl-2,3'-dicarboxylate.

-

-

Hydrolysis (Ligand Activation)

-

Dissolve the diester in a THF/Water (1:1) mixture.

-

Add LiOH·H₂O (5.0 eq) and stir at 60°C for 12 hours .

-

Acidify with 1M HCl to pH ≈ 2 to precipitate the white solid H₂L-Cl .

-

Filter, wash with cold water, and dry under vacuum.

-

Part 3: MOF Preparation Protocol (Solvothermal)

This protocol targets a Copper(II)-based MOF (analogous to MOP or HKUST nodes), which typically yields robust porosity with dicarboxylate linkers.

Experimental Setup

-

Metal Source: Cu(NO₃)₂·2.5H₂O (High purity).

-

Solvent System: DMF / Ethanol / H₂O (4:1:1 v/v).

-

Modulator: Glacial Acetic Acid (Critical for controlling nucleation).

Detailed Procedure

| Step | Action | Technical Rationale |

| 1. Dissolution | Dissolve H₂L-Cl (0.1 mmol) and Cu(NO₃)₂·2.5H₂O (0.1 mmol) in 10 mL of solvent mixture in a 20 mL scintillation vial. | Equimolar ratio promotes discrete paddlewheel formation. |

| 2. Modulation | Add 50 µL of Acetic Acid . Sonicate for 5 mins until clear blue solution. | Competes with ligand for metal sites, slowing growth to ensure crystallinity. |

| 3. Solvothermal Synthesis | Seal vial tightly with Teflon-lined cap. Place in programmable oven: • Ramp to 85°C over 2 hours.• Hold at 85°C for 72 hours .• Cool to RT over 6 hours. | Slow cooling prevents thermal shock and cracking of crystals. |

| 4. Isolation | Decant mother liquor. Wash crystals 3x with fresh DMF. | Removes unreacted ligand and metal salts. |